REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]1[CH2:13][CH2:12][CH:11]([C:14]([NH2:16])=O)[CH2:10][CH2:9]1.B.CSC>O1CCCC1>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]1[CH2:9][CH2:10][CH:11]([CH2:14][NH2:16])[CH2:12][CH2:13]1 |f:1.2|
|
Name
|
1-(2-chlorophenyl)piperidine-4-carboxamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)N1CCC(CC1)C(=O)N
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
B.CSC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at ambient temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo, hydrochloric acid (1M; 50 ml)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
The solution was basified by the addition of aqueous sodium hydroxide solution (5M)
|
Type
|
EXTRACTION
|
Details
|
the product extracted into ether
|
Type
|
WASH
|
Details
|
The extracts were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1)N1CCC(CC1)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.19 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |